Potassium (E)-(3,3-dimethylbut-1-en-1-yl)trifluoroborate
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Overview
Description
Potassium [(1E)-3,3-dimethylbut-1-en-1-yl]trifluoroboranuide is an organotrifluoroborate compound. Organotrifluoroborates are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions. This compound is characterized by the presence of a trifluoroborate group attached to a potassium ion and a 3,3-dimethylbut-1-en-1-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium [(1E)-3,3-dimethylbut-1-en-1-yl]trifluoroboranuide typically involves the reaction of a boronic acid or boronate ester with potassium fluoride and a suitable organic substrate. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) under an inert atmosphere to prevent oxidation. The reaction conditions often include mild heating and stirring to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of potassium [(1E)-3,3-dimethylbut-1-en-1-yl]trifluoroboranuide may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the product. The final product is typically isolated by filtration, followed by washing and drying to obtain a free-flowing crystalline solid.
Chemical Reactions Analysis
Types of Reactions
Potassium [(1E)-3,3-dimethylbut-1-en-1-yl]trifluoroboranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or borate esters.
Reduction: Reduction reactions can convert the trifluoroborate group to other boron-containing functional groups.
Substitution: The trifluoroborate group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as halides or amines. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of substituted boron compounds.
Scientific Research Applications
Potassium [(1E)-3,3-dimethylbut-1-en-1-yl]trifluoroboranuide has several scientific research applications, including:
Chemistry: It is used as a reagent in cross-coupling reactions, particularly in Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is employed in the development of boron-containing drugs and diagnostic agents.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of potassium [(1E)-3,3-dimethylbut-1-en-1-yl]trifluoroboranuide involves the interaction of the trifluoroborate group with various molecular targets. In cross-coupling reactions, the compound acts as a nucleophilic partner, facilitating the formation of carbon-carbon bonds through the transfer of the boron-containing group to the target molecule. The molecular pathways involved include oxidative addition, transmetalation, and reductive elimination steps.
Comparison with Similar Compounds
Similar Compounds
- Potassium phenyltrifluoroboranuide
- Potassium methyltrifluoroboranuide
- Potassium ethyltrifluoroboranuide
Uniqueness
Potassium [(1E)-3,3-dimethylbut-1-en-1-yl]trifluoroboranuide is unique due to its specific structural features, including the 3,3-dimethylbut-1-en-1-yl group, which imparts distinct reactivity and stability compared to other organotrifluoroborates. This uniqueness makes it particularly valuable in specific synthetic applications where other trifluoroborates may not be as effective.
Properties
Molecular Formula |
C6H11BF3K |
---|---|
Molecular Weight |
190.06 g/mol |
IUPAC Name |
potassium;[(E)-3,3-dimethylbut-1-enyl]-trifluoroboranuide |
InChI |
InChI=1S/C6H11BF3.K/c1-6(2,3)4-5-7(8,9)10;/h4-5H,1-3H3;/q-1;+1/b5-4+; |
InChI Key |
PECYCCJLXCMJQD-FXRZFVDSSA-N |
Isomeric SMILES |
[B-](/C=C/C(C)(C)C)(F)(F)F.[K+] |
Canonical SMILES |
[B-](C=CC(C)(C)C)(F)(F)F.[K+] |
Origin of Product |
United States |
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